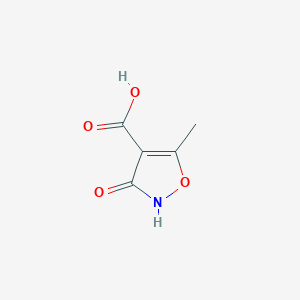

3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid

概要

説明

3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of an oxazole ring, a five-membered ring containing both oxygen and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminobutyric acid derivatives with formamide. The reaction is usually carried out under reflux conditions to ensure the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

化学反応の分析

Types of Reactions: 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce hydroxylated or fully reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted oxazole derivatives.

科学的研究の応用

Pharmacological Applications

1. Neuropharmacology:

HMOC and its derivatives have shown promise in the treatment of neurological disorders. For instance, compounds derived from HMOC have been reported to possess inhibitory effects on the central nervous system (CNS), which can be beneficial in developing sedatives and anesthetics. The pharmacological properties include:

- Sedative Action: Compounds derived from HMOC can potentiate anesthetic effects.

- Antiemetic Properties: They may reduce nausea and vomiting associated with certain treatments.

Case Study:

A study involving the synthesis of 3-hydroxy-5-aminoethylisoxazole from HMOC demonstrated its effectiveness in enhancing anesthetic action while reducing motility in test subjects. This property suggests its potential use in clinical settings for surgical procedures requiring sedation .

Biochemical Applications

2. Enzyme Inhibition:

Research indicates that HMOC can act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic is crucial for drug development targeting metabolic disorders.

Data Table: Enzyme Inhibition by HMOC Derivatives

| Compound Name | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| 3-Hydroxy-5-aminoethylisoxazole | Acetylcholinesterase | Competitive | |

| 5-Methylisoxazole-3-carboxylic acid | Cyclooxygenase (COX) | Non-competitive |

Synthetic Applications

3. Organic Synthesis:

HMOC serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its ability to undergo various chemical reactions allows it to be transformed into more complex structures.

Synthesis Pathways:

The synthesis of HMOC can be achieved through several methods, including:

- Decarboxylative Reactions: Utilizing palladium-catalyzed processes to form carbon-carbon bonds.

- Click Chemistry: Engaging in azide-alkyne cycloadditions to create diverse molecular architectures.

Case Study:

A recent project utilized HMOC to develop a series of dipeptides with potential therapeutic effects on protease activated receptors. The solid-phase synthesis approach allowed for efficient production and screening of these compounds .

作用機序

The mechanism by which 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context.

類似化合物との比較

4-methyl-1,3-oxazole-5-carboxylic acid

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

This comprehensive overview provides a detailed understanding of 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the oxazole family, which is known for its presence in various natural products and synthetic drugs. The unique structure of this compound allows it to interact with biological systems in ways that can modulate immune responses and exhibit potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a hydroxyl group, a carboxylic acid, and a methyl group attached to the oxazole ring, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 157.10 g/mol |

| Melting Point | 150 - 155 °C |

| Solubility | Soluble in water |

| pKa | Approximately 3.5 |

Immunosuppressive Properties

Research indicates that this compound exhibits significant immunosuppressive effects. It has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) in vitro. The compound's mechanism appears to involve modulation of cytokine production and induction of apoptosis in activated lymphocytes .

Case Study: In Vitro Analysis

In a study evaluating various isoxazole derivatives, including this compound, it was found that this compound inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human whole blood cultures. The inhibition was dose-dependent, demonstrating a significant reduction in TNFα levels at concentrations as low as 6.25 µM .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties, potentially acting through pathways that induce apoptosis in cancer cells. The expression levels of pro-apoptotic markers such as caspases and Fas were significantly increased in treated Jurkat cells, indicating a possible mechanism for its anticancer effects .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown activity against various bacterial strains, suggesting potential applications as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The oxazole ring structure allows for hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, which can alter their function and lead to biological effects such as immunosuppression and apoptosis induction .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Immunosuppressive | Inhibition of PBMC proliferation | |

| Anticancer | Induction of apoptosis in Jurkat cells | |

| Antimicrobial | Activity against bacterial strains |

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and selectivity.

- Clinical Trials : To evaluate its effectiveness in treating diseases related to immune dysfunction or cancer.

特性

IUPAC Name |

5-methyl-3-oxo-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-2-3(5(8)9)4(7)6-10-2/h1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHAFGCOLXNPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。